molecular formula C20H18Cl2F3N7O2 B612129 PF-4942847 CAS No. 1046859-34-0

PF-4942847

Cat. No. B612129
CAS RN: 1046859-34-0
M. Wt: 516.3
InChI Key: GVSHPPIHCUEEAH-UHFFFAOYSA-N
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Description

PF-4942847 is a novel oral Hsp90 inhibitor . It has been studied for its potential in the treatment of Triple-Negative Breast Cancer (TNBC) . The drug induces degradation of multiple client proteins, cell-cycle block, apoptosis, and inhibits cell proliferation in TNBC lines .


Molecular Structure Analysis

The chemical formula of PF-4942847 is C20H18Cl2F3N7O2 . Its exact mass is 515.09 and its molecular weight is 516.300 .


Chemical Reactions Analysis

PF-4942847 induces degradation of multiple client proteins, cell-cycle block, apoptosis, and inhibits cell proliferation in TNBC lines . It also induces AKT protein degradation .

Scientific Research Applications

  • "New trends and future perspectives on plasma focus research" by L. Soto (2005) discusses plasma focus (PF) devices and their applications in non-destructive tests, detection of substances, and more in the field of plasma physics (Soto, 2005).

  • "Progress in plasma focus research and applications" by V. Krauz (2006) presents the state of plasma focus research and its potential use in high-energy-density physics (Krauz, 2006).

  • "Intelligent Particle Filter and Its Application to Fault Detection of Nonlinear System" by Shen Yin and Xiangping Zhu (2015) discusses the application of an intelligent particle filter (PF) in estimating hidden states in nonlinear systems (Yin & Zhu, 2015).

  • "Oxy-fuel combustion of pulverized fuels: Combustion fundamentals and modeling" by C. Yin and Jinyue Yan (2016) explores the use of pulverized fuels (PF) in oxy-fuel combustion for CO2 capture (Yin & Yan, 2016).

Future Directions

PF-4942847 is a candidate for clinical development in TNBC by collaboratively targeting multiple signaling pathways . The correlation of AKT degradation and Hsp70 induction between peripheral blood lymphocytes (PBLs) and xenograft tumors suggests that AKT degradation in PBLs may serve as a pharmacodynamic biomarker in future clinical development .

properties

IUPAC Name

2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2F3N7O2/c21-11-6-13(22)16(15(7-11)34-5-4-32-3-1-2-28-32)17-12-8-31(9-14(12)29-18(26)30-17)19(33)27-10-20(23,24)25/h1-3,6-7H,4-5,8-10H2,(H,27,33)(H2,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSHPPIHCUEEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)NCC(F)(F)F)N=C(N=C2C3=C(C=C(C=C3Cl)Cl)OCCN4C=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide

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